

Chemical structure and properties of 1,2,6,8-Tetrahydroxyxanthone

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Compound of Interest

Compound Name: 1,2,6,8-Tetrahydroxyxanthone

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An In-depth Technical Guide to 1,2,6,8-Tetrahydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,6,8-Tetrahydroxyxanthone, also known by its synonym Norswertianin, is a naturally occurring xanthone, a class of polyphenolic compounds. Xanthenes are characterized by a dibenzo- γ -pyrone scaffold and are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **1,2,6,8-Tetrahydroxyxanthone**, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

The foundational structure of **1,2,6,8-Tetrahydroxyxanthone** consists of a tricyclic xanthen-9-one core with hydroxyl groups substituted at positions 1, 2, 6, and 8.

Table 1: Chemical and Physical Properties of **1,2,6,8-Tetrahydroxyxanthone**

Property	Value	Source
Molecular Formula	C ₁₃ H ₈ O ₆	PubChem
Molecular Weight	260.20 g/mol	PubChem
IUPAC Name	1,2,6,8-tetrahydroxyxanthen-9-one	PubChem
Synonyms	Norswertianin, 1,2,6,8-Tetrahydroxy-9H-xanthen-9-one	PubChem
CAS Number	22172-15-2	PubChem
Appearance	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Detailed experimental data on physicochemical properties such as melting point, solubility, and pKa are not readily available in the public domain.

Table 2: Spectroscopic Data for **1,2,6,8-Tetrahydroxyxanthone**

Spectroscopic Technique	Peak Assignments/Data
¹ H-NMR	Specific spectral data with assignments not available.
¹³ C-NMR	Specific spectral data with assignments not available.
Mass Spectrometry (MS)	Specific fragmentation data not available.
Infrared (IR) Spectroscopy	Specific spectral data with assignments not available.
UV-Vis Spectroscopy	Specific spectral data with assignments not available.

Note: While general principles of spectroscopic analysis for xanthones are well-established, specific, assigned spectral data for pure **1,2,6,8-Tetrahydroxyxanthone** is not currently available in surveyed literature.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of **1,2,6,8-Tetrahydroxyxanthone** (Norswertianin) as a bioactive compound, particularly in the context of cancer therapy.

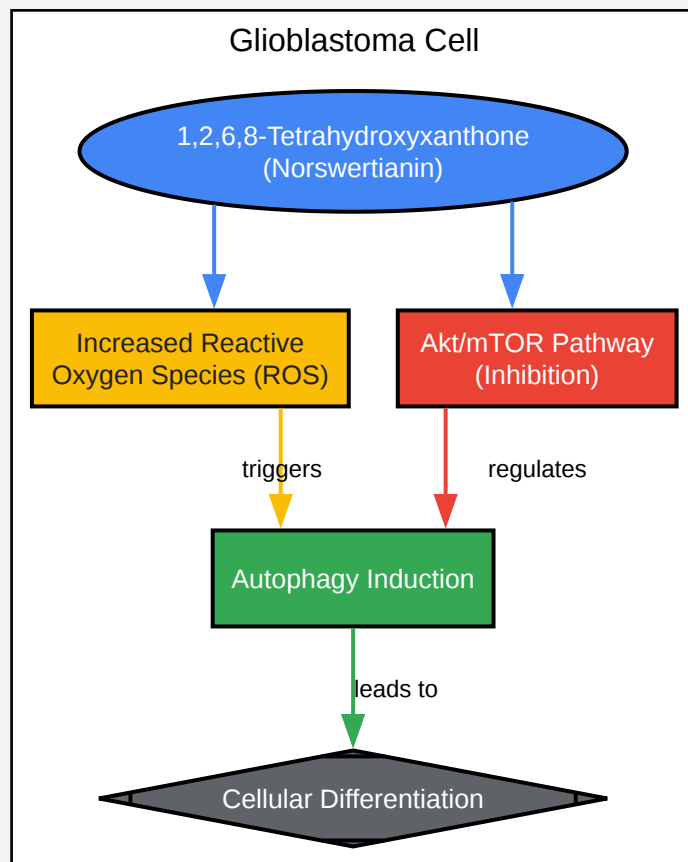
Anticancer Activity

1,2,6,8-Tetrahydroxyxanthone has been identified as the active component in a xanthone-rich extract from *Gentiana dinarica* transformed roots that exhibits antiglioma effects.^[1] It has been shown to induce differentiation of human glioblastoma (U251) cells.^[1]

Signaling Pathways

The anticancer effect of **1,2,6,8-Tetrahydroxyxanthone** in glioblastoma cells is mediated through the induction of autophagy and the generation of reactive oxygen species (ROS).^[1] This process involves the Akt/mTOR signaling pathway.^[1] An increase in ROS levels triggers an autophagic response, which in turn leads to cellular differentiation.

Logical Flow of Norswertianin-Induced Cell Differentiation

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Norswertianin-induced signaling cascade.

Quantitative Biological Data

Currently, specific IC₅₀ values for the antioxidant, enzyme inhibitory, or cytotoxic activities of pure **1,2,6,8-Tetrahydroxyxanthone** are not well-documented in publicly available literature. The study on glioblastoma cells demonstrated a significant reduction in cell growth but did not report a specific IC₅₀ value.^[1]

Table 3: Summary of Known Biological Activities

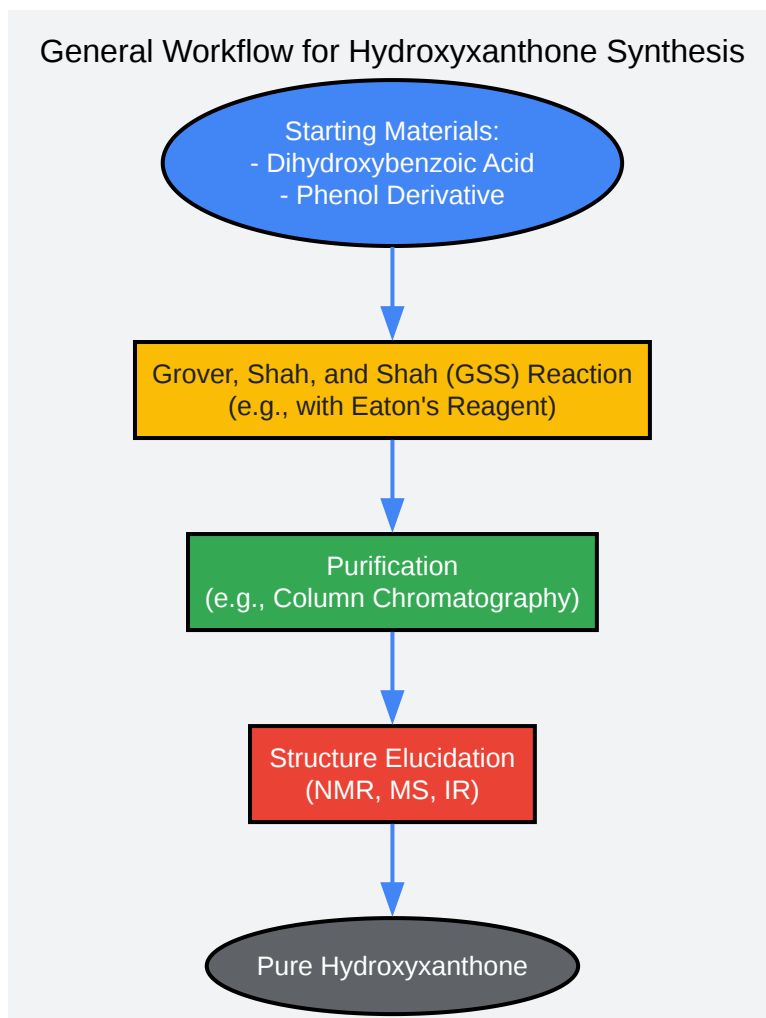
Activity	Target/Assay	Quantitative Data (IC ₅₀)	Source
Anticancer	Human Glioblastoma (U251) cells	Data not available	[1]
Autophagy Induction	Human Glioblastoma (U251) cells	Data not available	[1]
ROS Generation	Human Glioblastoma (U251) cells	Data not available	[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or isolation of pure **1,2,6,8-Tetrahydroxyxanthone** are not readily available. However, general methodologies for the synthesis and isolation of xanthenes can be adapted.

General Synthesis of Hydroxyxanthenes

A common method for the synthesis of hydroxyxanthenes is the Grover, Shah, and Shah (GSS) reaction. This involves the condensation of a dihydroxybenzoic acid with a phenol derivative in the presence of a condensing agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).



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General synthesis workflow.

General Isolation from Natural Sources

1,2,6,8-Tetrahydroxyxanthone and its glycosides are found in plants of the Gentianaceae family, such as *Gentiana* and *Swertia* species, and *Tripterospermum japonicum*.^{[1][2]} A general protocol for its isolation would involve:

- **Extraction:** The plant material (e.g., roots, aerial parts) is dried, powdered, and extracted with a suitable solvent (e.g., methanol, ethanol).
- **Fractionation:** The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

- **Chromatographic Purification:** The xanthone-containing fractions are subjected to repeated column chromatography (e.g., silica gel, Sephadex) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, UV-Vis).

Conclusion

1,2,6,8-Tetrahydroxyxanthone (Norswertianin) is a promising natural product with demonstrated anticancer activity through the induction of ROS-dependent autophagy in glioblastoma cells. However, a significant gap exists in the literature regarding its detailed physicochemical properties, comprehensive spectroscopic characterization, and quantitative biological activity data. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its synthesis and isolation. This would enable more extensive preclinical and clinical investigations.

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References

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